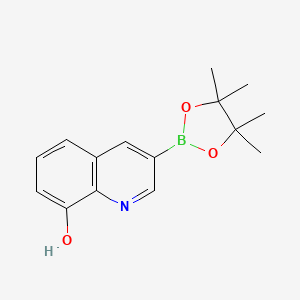

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol is a boronic ester-functionalized quinoline derivative. Its structure combines an 8-hydroxyquinoline core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science .

Properties

Molecular Formula |

C15H18BNO3 |

|---|---|

Molecular Weight |

271.12 g/mol |

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol |

InChI |

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-10-6-5-7-12(18)13(10)17-9-11/h5-9,18H,1-4H3 |

InChI Key |

CGTUELKVYAVQSX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC=C3)O)N=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol typically involves the borylation of quinolin-8-ol derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinolin-8-ol with a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The quinolin-8-ol moiety can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced quinolin-8-ol derivatives.

Substitution: Substituted boronic esters.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol has several scientific research applications:

Medicine: Investigated for its potential use in drug development, particularly as a precursor for boron-containing drugs.

Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol involves its interaction with molecular targets through its boronic ester and quinolin-8-ol groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The quinolin-8-ol moiety can interact with metal ions, which is valuable in the development of metal ion sensors and chelators .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of pinacol boronate-containing heterocycles. Below is a comparative analysis with structurally related derivatives:

| Compound | Molecular Formula | CAS RN | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol (Target) | C₁₅H₁₈BNO₃ | Not explicitly listed | Likely >100 (inferred) | Contains 8-hydroxyquinoline backbone; enhanced chelation potential |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C₁₁H₁₆BNO₂ | 329214-79-1 | 103–108 | Pyridine core; simpler structure, lower steric hindrance |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | C₁₂H₁₇BO₃ | 214360-76-6 | 96.5–98.2 | Phenolic hydroxyl group; weaker π-conjugation than quinoline derivatives |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde | C₁₆H₁₈BNO₃ | 958852-17-0 | Not reported | Aldehyde substituent at 8-position; electron-withdrawing group alters reactivity |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C₁₂H₁₈BNO₂ | Not listed | Not reported | Aniline group; basic nitrogen enhances solubility in acidic conditions |

Reactivity in Cross-Coupling Reactions

The target compound’s 8-hydroxyquinoline scaffold distinguishes it from simpler arylboronates:

- Steric Hindrance: The fused quinoline ring creates greater steric bulk than pyridine derivatives, which may reduce reaction rates with sterically demanding substrates .

- Chelation : The hydroxyl group can coordinate to transition metals, enabling dual roles as both a coupling partner and a ligand in catalytic systems .

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol is a synthetic compound that incorporates a quinoline moiety and a boron-containing dioxaborolane group. This unique structure has attracted attention in various fields of research, particularly in medicinal chemistry and organic synthesis. The biological activity of this compound is under investigation for its potential applications in drug development and therapeutic interventions.

The compound can be characterized by its molecular formula and has a molecular weight of approximately 255.14 g/mol. Its structure features a quinoline ring substituted with a dioxaborolane group, which is known to influence its reactivity and biological interactions.

Research indicates that this compound exhibits biological activities through several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. Its ability to disrupt bacterial cell walls or interfere with metabolic pathways is currently being explored.

- Anticancer Potential : The compound's interaction with specific biological targets involved in cancer cell proliferation and survival has been investigated. Initial findings indicate that it may induce apoptosis in certain cancer cell lines.

- Enzyme Inhibition : The dioxaborolane group may facilitate interactions with enzymes critical for various biochemical pathways. This includes potential inhibition of enzymes implicated in cancer and infectious diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study 1 : A study published in ACS Infectious Diseases examined the efficacy of quinoline derivatives against malaria parasites. It was found that similar compounds demonstrated significant antimalarial activity, suggesting that this compound could have comparable effects against Plasmodium species .

- Study 2 : Research focused on the synthesis and evaluation of quinoline-based compounds for their anticancer properties revealed that derivatives with boron-containing groups showed enhanced activity against breast cancer cells. The study highlighted the importance of structural modifications in increasing biological efficacy .

Data Table: Biological Activities Summary

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell walls | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Interaction with metabolic enzymes |

Applications

The potential applications of this compound extend beyond basic research:

- Pharmaceutical Development : Due to its diverse biological activities, this compound can serve as a lead structure for developing new drugs targeting infectious diseases and cancer.

- Organic Synthesis : It acts as a versatile building block in organic chemistry for synthesizing complex molecules through cross-coupling reactions.

- Material Science : The unique properties of the dioxaborolane group may also find applications in creating advanced materials with specific electronic properties.

Q & A

Q. What are the established synthetic routes for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol, and what key reaction parameters influence yield?

The synthesis typically involves multi-step procedures starting from quinolin-8-ol derivatives. Key steps include:

- Borylation : Introducing the dioxaborolane group via Suzuki-Miyaura coupling or direct boronation.

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) are often used to stabilize intermediates .

- Base Optimization : Potassium carbonate or triethylamine facilitates deprotonation and accelerates reaction rates .

- Temperature Control : Reactions are often conducted under reflux (80–120°C) to balance reactivity and side-product formation .

Q. Critical Parameters :

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

- ¹H/¹³C NMR : Focus on characteristic signals:

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ peaks matching the molecular formula (C₁₆H₁₉BNO₃). Discrepancies >2 ppm suggest impurities .

- IR Spectroscopy : B-O stretching (1340–1390 cm⁻¹) and O-H stretching (3200–3600 cm⁻¹) confirm functional groups .

Troubleshooting Tip : If NMR shows unassigned peaks, perform column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) to remove byproducts .

Advanced Research Questions

Q. What strategies are effective in analyzing the compound’s interactions with biological macromolecules (e.g., proteins, DNA)?

- Fluorescence Quenching Assays : Monitor changes in tryptophan fluorescence of proteins upon compound binding. Calculate binding constants (Kₐ) using Stern-Volmer plots .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes. Validate with mutagenesis studies on key residues (e.g., His or Lys in active sites) .

- Isothermal Titration Calorimetry (ITC) : Directly measure thermodynamic parameters (ΔH, ΔS) to distinguish between covalent and non-covalent interactions .

Data Interpretation : Contradictions between docking (predicted binding) and ITC (no observed binding) may arise from solvent effects or protein conformational flexibility. Repeat assays in varying buffer conditions (pH 7.4 vs. 6.5) .

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

Case Example : If DFT-calculated ¹³C NMR shifts deviate >5 ppm from experimental values:

Check Tautomeric States : Quinolin-8-ol may exist in keto-enol equilibrium. Compare calculations for both forms .

Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) in simulations .

Crystallographic Validation : Use X-ray diffraction (e.g., CCDC data) to confirm bond lengths and angles. For example:

| Bond Angle | Experimental | Calculated (DFT) |

|---|---|---|

| C1-N1-C8 | 126.0° | 128.5° |

| B-O Bond | 1.36 Å | 1.38 Å |

Resolution : Adjust computational parameters (e.g., hybrid functionals like B3LYP-D3) to better match experimental geometries .

Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?

- pH-Dependent Stability : Perform accelerated degradation studies in buffers (pH 4.0, 7.4, 9.0) at 37°C. Monitor via HPLC at 254 nm .

- Light Sensitivity : Store solutions in amber vials and assess photodegradation under UV/visible light (λ = 300–500 nm) .

- Oxidative Stress : Add hydrogen peroxide (0.1–1.0 mM) to simulate in vivo oxidative environments .

Q. How can researchers validate the compound’s role in catalytic applications (e.g., cross-coupling reactions)?

- Catalytic Screening : Test in model Suzuki-Miyaura reactions (e.g., aryl bromide + phenylboronic acid). Compare yields with commercial catalysts .

- Kinetic Studies : Use in situ NMR to track intermediate formation. A lag phase >30 mins suggests slow catalyst activation .

- Leaching Tests : Filter the catalyst after 1 hr and check if the reaction continues. Persistent activity indicates homogeneous catalysis .

Optimization : Add ligands (e.g., SPhos) to enhance turnover numbers (TON > 10³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.